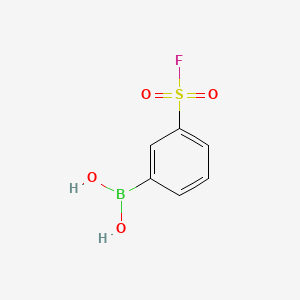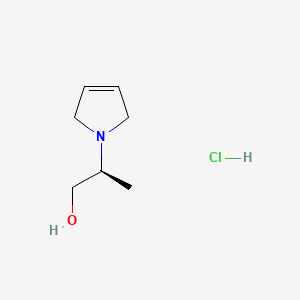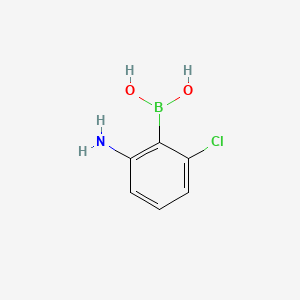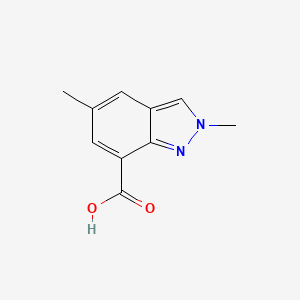
3-(1H-imidazol-1-yl)benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)benzoic acid hydrochloride is a heterocyclic compound that features an imidazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)benzoic acid hydrochloride typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid. This reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the benzylic carbon of the chloromethyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-imidazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(1H-imidazol-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mécanisme D'action
The mechanism of action of 3-(1H-imidazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interfere with cellular pathways by binding to proteins or nucleic acids, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 4-(1H-Imidazol-1-yl)methylbenzoic acid
- 2-(2-methyl-1H-imidazol-1-yl)benzoic acid
Uniqueness
3-(1H-imidazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imidazole ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
2901067-06-7 |
|---|---|
Formule moléculaire |
C10H9ClN2O2 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
3-imidazol-1-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-2-1-3-9(6-8)12-5-4-11-7-12;/h1-7H,(H,13,14);1H |
Clé InChI |
UVNWHJIZQRWJMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=CN=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)






![2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)

![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
